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Compound of Interest

Compound Name: 1-Bromo-3,5-diiodobenzene

Cat. No.: B120974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and
applications of 1-bromo-3,5-diiodobenzene (CAS No. 149428-64-8). This tri-halogenated
benzene derivative is a versatile building block in organic synthesis, offering multiple reactive
sites for the construction of complex molecular architectures. Its utility is particularly
pronounced in the development of novel pharmaceuticals and advanced materials where
precise substitution patterns on an aromatic scaffold are required.

Core Properties and Data

1-Bromo-3,5-diiodobenzene is a solid at room temperature. The presence of three halogen
atoms, particularly the two heavy iodine atoms, results in a relatively high molecular weight and
density. The differential reactivity of the carbon-iodine versus the carbon-bromine bonds is a
key feature of this molecule, enabling selective functionalization in various cross-coupling
reactions.

Table 1: Physicochemical and Spectroscopic Properties of 1-Bromo-3,5-diiodobenzene
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Property Value Source(s)

IUPAC Name 1-bromo-3,5-diiodobenzene --INVALID-LINK--
CAS Number 149428-64-8 --INVALID-LINK--
Molecular Formula CeH3Brl2 --INVALID-LINK--
Molecular Weight 408.80 g/mol --INVALID-LINK--
Melting Point 140 °C --INVALID-LINK--
Boiling Point 341.0 £ 32.0 °C (Predicted) --INVALID-LINK--
Density 2.729 g/cm3 (Predicted) --INVALID-LINK--
Appearance Off-white powder --INVALID-LINK--

N Insoluble in water; soluble in )
Solubility _ General chemical knowledge
common organic solvents.

Table 2: Spectroscopic Data Summary
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Technique

Expected/Predicted Data

1H NMR

Due to the symmetry of the molecule, two
signals are expected in the aromatic region (o
7.0-8.0 ppm). A triplet for the proton at C2 and a
doublet for the protons at C4 and C6.

13C NMR

Four signals are expected in the aromatic
region, corresponding to the four unique carbon
environments (C1, C2, C3/C5, and C4/C6). The
carbons attached to the halogens will show

characteristic chemical shifts.

Mass Spec (El)

The molecular ion peak [M]* would be observed
at m/z 408, with a characteristic isotopic pattern
due to the presence of bromine. Fragmentation
would likely involve the sequential loss of the

iodine and bromine atoms.

IR Spectroscopy

Characteristic peaks for C-H stretching of the
aromatic ring (~3100-3000 cm™1), C=C
stretching of the aromatic ring (~1600-1450
cm~1), and C-Br and C-I stretching in the

fingerprint region.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 1-bromo-3,5-diiodobenzene is not

widely published in top-tier journals, a plausible and efficient route is via the Sandmeyer

reaction, starting from the commercially available 3,5-diiodoaniline. This method is analogous

to the synthesis of similar polyhalogenated benzenes.

Proposed Synthesis of 1-Bromo-3,5-diiodobenzene via

Sandmeyer Reaction

This two-step process involves the diazotization of 3,5-diiodoaniline followed by the

introduction of the bromine atom using a copper(l) bromide catalyst.
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Step 1: Diazotization

NaNO3z, aq. HBr
0-5°C

l

3,5-diiodobenzenediazonium salt CuBr

@-3,5-diiodo@

3,5-diiodoaniline

Step 2: Sandmeyer Reaction

Click to download full resolution via product page
Caption: Proposed synthesis of 1-Bromo-3,5-diiodobenzene.
Experimental Protocol:
Step 1: Diazotization of 3,5-diiodoaniline

 In aflask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend
3,5-diiodoaniline in an agueous solution of hydrobromic acid (HBr, 48%).

e Cool the mixture to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNOz) dropwise, ensuring the
temperature of the reaction mixture does not exceed 5 °C.

 After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to
ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

» In a separate reaction vessel, prepare a solution of copper(l) bromide (CuBr) in aqueous
HBr.
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e Cool the CuBr solution to 0-5 °C.

¢ Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous
stirring.

e Observe for the evolution of nitrogen gas.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Heat the mixture gently (e.g., to 50-60 °C) to ensure the complete decomposition of the
diazonium salt.

e The crude product can be isolated by steam distillation or solvent extraction.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a
hexane/ethyl acetate mixture) to obtain pure 1-bromo-3,5-diiodobenzene.

Applications in Organic Synthesis: Cross-Coupling
Reactions

The presence of both iodo and bromo substituents on the benzene ring makes 1-bromo-3,5-
diiodobenzene an excellent substrate for sequential and site-selective cross-coupling
reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond
in palladium-catalyzed reactions, allowing for a stepwise functionalization of the aromatic ring.

Reaction at C-I Reaction at C-Br
(e.g., Suzuki, Sonogashira, Heck) (e.g., Suzuki, Sonogashira, Heck)

1-Bromo-3,5-diiodobenzene Milder Conditions > Monosubstituted Intermediate More Forcing Conditions Disubstituted Product

Click to download full resolution via product page

Caption: Sequential cross-coupling workflow.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With 1-
bromo-3,5-diiodobenzene, selective coupling at the iodine positions can be achieved under
milder conditions, followed by coupling at the bromine position under more forcing conditions.

Experimental Protocol for Selective Suzuki-Miyaura Coupling:
e Reaction at the C-I positions:

o To a degassed solution of 1-bromo-3,5-diiodobenzene (1.0 eq) and an arylboronic acid
(2.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g.,
Pd(PPhs)4, 2-5 mol%) and a base (e.g., K2COs, 3.0 eq).

o Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction
progress by TLC or GC-MS.

o Upon consumption of the starting material, cool the reaction mixture and proceed with
work-up and purification to isolate the 1-bromo-3,5-diarylbenzene intermediate.

e Reaction at the C-Br position:

o The isolated 1-bromo-3,5-diarylbenzene can then be subjected to a second Suzuki-
Miyaura coupling with a different arylboronic acid under more forcing conditions (e.g.,
higher temperature, stronger base, or a more active catalyst system) to yield an
unsymmetrical 1,3,5-triarylbenzene.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. Similar to the
Suzuki-Miyaura coupling, the C-I bonds of 1-bromo-3,5-diiodobenzene will react
preferentially.

Experimental Protocol for Selective Sonogashira Coupling:

e To a solution of 1-bromo-3,5-diiodobenzene (1.0 eq) and a terminal alkyne (2.2 eq) in a
suitable solvent (e.g., THF or DMF) and an amine base (e.qg., triethylamine), add a palladium
catalyst (e.g., PdCI2(PPhs)z, 2-5 mol%) and a copper(l) co-catalyst (e.g., Cul, 1-3 mol%).

 Stir the reaction mixture at room temperature or with gentle heating and monitor its progress.
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 After the reaction is complete, perform a standard aqueous work-up and purify the product
by column chromatography to obtain the 1-bromo-3,5-bis(alkynyl)benzene.

Safety and Handling

1-Bromo-3,5-diiodobenzene is classified as a skin and eye irritant and may cause respiratory
irritation. --INVALID-LINK-- Handle with appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Store in a
cool, dry place away from incompatible materials.

Conclusion

1-Bromo-3,5-diiodobenzene is a valuable and versatile building block for the synthesis of
complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for a
high degree of control in sequential cross-coupling reactions, making it a powerful tool for
researchers in drug discovery, materials science, and organic synthesis. The protocols and
data presented in this guide provide a solid foundation for the effective utilization of this
important chemical intermediate.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3,5-
diiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b120974#literature-review-on-1-bromo-3-5-
diiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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